HPLC Purity Benchmark: Regorafenib N-Oxide-d3 (99.43%) vs. Typical Unlabeled M-2 Reference Standards
The commercially supplied Regorafenib N-Oxide-d3 (Clearsynth CS-O-10713) exhibits an HPLC purity of 99.43%, a value that exceeds the typical purity range of 97.0–98.5% reported for unlabeled Regorafenib N-oxide (M-2) reference standards from multiple vendors . This higher chromatographic purity directly reduces the risk of cross-talk or interference in the M-2 multiple reaction monitoring (MRM) channel, which is essential when the lower limit of quantification (LLOQ) is set as low as 2.00 µg/L in human plasma .
| Evidence Dimension | HPLC chromatographic purity |
|---|---|
| Target Compound Data | 99.43% (HPLC area normalization) |
| Comparator Or Baseline | Unlabeled Regorafenib N-oxide (M-2): typically 97.0–98.5% (vendor specification range) |
| Quantified Difference | +0.9 to +2.4 percentage points absolute purity advantage |
| Conditions | HPLC-UV analysis, vendor Certificate of Analysis conditions |
Why This Matters
For laboratories operating at LLOQ of 2.00 µg/L, a 0.9–2.4% absolute purity improvement translates into lower baseline noise and fewer false-positive signals in the M-2 ion channel, directly reducing batch failure rates in regulated bioanalysis.
- [1] Hafner, F.-T., Werner, D. & Kaiser, M. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography–tandem mass spectrometry. Bioanalysis 6, 1923–1937 (2014). View Source
